molecular formula C7H15NO5 B12811737 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol

Cat. No.: B12811737
M. Wt: 193.20 g/mol
InChI Key: VDLOJRUTNRJDJO-UHFFFAOYSA-N
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Description

. It is a derivative of cyclohexane and contains multiple hydroxyl groups and an amino group, making it a polyhydroxy amino compound. This compound is known for its biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an alpha-glucosidase inhibitor, which helps in lowering post-prandial blood glucose levels by delaying the absorption of glucose in the intestine . This mechanism is particularly useful in the management of diabetes mellitus.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
  • D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-
  • Valiolamine hydrate

Uniqueness

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is unique due to its specific arrangement of hydroxyl and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties. Its ability to inhibit alpha-glucosidase sets it apart from other similar compounds, making it valuable in therapeutic applications .

Properties

IUPAC Name

5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLOJRUTNRJDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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